molecular formula C8H8BrI B14024135 1-Bromo-3-ethyl-5-iodobenzene

1-Bromo-3-ethyl-5-iodobenzene

Cat. No.: B14024135
M. Wt: 310.96 g/mol
InChI Key: IFFZTQXPZOYLOY-UHFFFAOYSA-N
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Description

1-Bromo-3-ethyl-5-iodobenzene is a dihalogenated aromatic compound featuring bromine and iodine substituents at the 1- and 5-positions of the benzene ring, respectively, and an ethyl group at the 3-position. Bromo- and iodo-substituted benzenes are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) for pharmaceutical and materials science applications .

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-bromo-3-ethyl-5-iodobenzene

InChI

InChI=1S/C8H8BrI/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3

InChI Key

IFFZTQXPZOYLOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-ethyl-5-iodobenzene can be synthesized through several methods. One common approach involves the bromination and iodination of ethylbenzene derivatives. The process typically starts with the bromination of ethylbenzene to form 1-bromo-3-ethylbenzene. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 1-bromo-3-ethyl-5-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions by stabilizing reaction intermediates . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and electronic effects. A comparative analysis is summarized below:

Compound Name CAS Number Substituents (Positions) Molecular Weight Physical State (Inferred) Key Applications/Reactivity
1-Bromo-3-ethyl-5-iodobenzene - Br (1), C₂H₅ (3), I (5) ~329.9* Likely liquid Sterically hindered coupling reactions
1-Bromo-3-chloro-5-iodobenzene 13101-40-1 Br (1), Cl (3), I (5) ~297.3 Solid (MSDS data) Halogen exchange reactions
1-Bromo-4-iodobenzene 589-87-7 Br (1), I (4) 282.9 Solid (MSDS data) Cross-coupling, crystal engineering
1-Bromo-3-iodobenzene 591-18-4 Br (1), I (3) 282.9 Liquid Intermediate for pharmaceuticals
1-Bromo-3-iodo-5-methylbenzene 116632-38-3 Br (1), I (3), CH₃ (5) 296.9 Solid (MSDS data) High steric demand in synthesis

*Calculated based on formula C₈H₈BrI.

Key Observations:

  • Electronic Effects: Electron-withdrawing halogens (Br, I) deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. The ethyl group, being electron-donating, may partially counteract this effect .
  • Physical State: Halogenated benzenes with smaller substituents (e.g., Cl, F) or symmetrical substitution (e.g., 1-Bromo-4-iodobenzene) tend to be solids, while ethyl-substituted analogs are more likely liquids due to reduced symmetry .

Cross-Coupling Reactions

Bromo- and iodo-substituted aromatics are pivotal in metal-catalyzed couplings:

  • Suzuki-Miyaura Reactions: Iodine’s superior leaving group ability compared to bromine makes 5-iodo derivatives more reactive. However, the ethyl group at position 3 may hinder catalyst access, reducing yields compared to less bulky analogs like 1-Bromo-4-iodobenzene .
  • Ullmann Couplings: The iodine substituent facilitates aryl-aryl bond formation, but steric hindrance from ethyl may necessitate higher temperatures or specialized ligands .

Halogen Exchange

Compounds like 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) undergo halogen exchange reactions, where bromine or chlorine can be replaced via Finkelstein or Ullmann-type processes. The ethyl group in the target compound may stabilize intermediates through hyperconjugation, altering reaction pathways .

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